![molecular formula C15H16N6OS2 B2644931 5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-60-3](/img/structure/B2644931.png)
5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide
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Description
Scientific Research Applications
Anticancer Activity
Compounds incorporating thiadiazole and thiazole moieties, synthesized through facile and convenient methods, have been evaluated as potent anticancer agents. A novel series of pharmacophores containing the thiazole moiety demonstrated significant anticancer activity in vitro against Hepatocellular carcinoma cell line (HepG-2), with compounds showing IC50 values indicating potent efficacy (Gomha et al., 2017).
Synthesis and Biological Activity
The synthesis of novel thiazolo[5,4-d]pyrimidines highlights the creation of interesting heteroarylthiazolo pyrimidine motifs, which could have implications in the development of new therapeutic agents (Chattopadhyay et al., 2010).
Catalyst- and Solvent-Free Synthesis
A microwave-assisted Fries rearrangement provided an efficient synthesis route for benzamide derivatives under catalyst- and solvent-free conditions. This method represents a greener approach to chemical synthesis with potential applications in drug discovery and development (Moreno-Fuquen et al., 2019).
Synthesis of Derivatives
Another study detailed the synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety. These compounds were synthesized to explore their potential applications in various biological activities (Abdelriheem et al., 2017).
Synthesis and Properties of S-Derivatives
S-Derivatives of triazole-thione, incorporating a thiadiazole fragment, were synthesized and studied for their properties. This research underscores the importance of combining heterocyclic compounds to potentially enhance biological activity (Hotsulia & Fedotov, 2019).
properties
IUPAC Name |
5-methyl-1-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-3-9-23-15-19-18-14(24-15)16-13(22)12-10(2)21(20-17-12)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHANXLYSGQOARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide |
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